molecular formula C11H22N2O2S B6812161 N-cyclopropyl-N-ethylazepane-1-sulfonamide

N-cyclopropyl-N-ethylazepane-1-sulfonamide

Cat. No.: B6812161
M. Wt: 246.37 g/mol
InChI Key: SLUHOEPTKLLRDN-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-ethylazepane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-ethylazepane-1-sulfonamide typically involves the reaction of azepane derivatives with sulfonyl chlorides under basic conditions. One common method includes the use of cyclopropylamine and ethylamine as starting materials, which are reacted with azepane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation ensures high throughput and scalability .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-ethylazepane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopropyl-N-ethylazepane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-ethylazepane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the cyclopropyl and ethyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-N-ethylazepane-1-sulfonamide is unique due to its azepane ring structure, which imparts distinct chemical and biological properties. Its combination of cyclopropyl and ethyl groups enhances its binding affinity and specificity compared to similar compounds .

Properties

IUPAC Name

N-cyclopropyl-N-ethylazepane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2S/c1-2-13(11-7-8-11)16(14,15)12-9-5-3-4-6-10-12/h11H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUHOEPTKLLRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CC1)S(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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